Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate
Overview
Description
“Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C9H8BrN3O2 . It has a molecular weight of 270.09 . The compound is typically stored in a dry environment at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3 . This code provides a unique identifier for the compound, which can be used to generate its molecular structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pyrrolo and Thiazolo Derivatives
- Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a closely related compound, has been utilized in synthesizing new pyrrolo[1,2-c]pyrimidone, thiazolo[3,4-c]pyrimidone, and pyrimido[4,5-d]pyridazine derivatives. These compounds hold potential for various biological activities due to their heterocyclic cores (Kheder, Mabkhot, & Farag, 2009).
Anti-Hepatitis B Virus Activity
- Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Some of these compounds showed significant inhibitory effects on the replication of HBV DNA, highlighting their potential as therapeutic agents (Chen et al., 2011).
Anticancer and Antimicrobial Activities
- Novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which can be synthesized using ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate as a starting material, have been investigated for their immunomodulatory and anticancer activities. Some of these compounds demonstrated significant inhibitory effects against colon carcinoma and hepatocellular carcinoma cells, as well as potential antimicrobial activity against Staphylococcus aureus (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Synthesis of Pyrazolopyrimidines as Anticancer Agents
- A novel series of pyrazolopyrimidine derivatives, which could be synthesized from compounds related to ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, were evaluated for their cytotoxic activities against cancer cell lines. Some of these compounds exhibited promising anticancer potential, highlighting the importance of such intermediates in medicinal chemistry (Rahmouni et al., 2016).
Synthesis of Pyrimido[1,2-a]pyrimidines
- Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, which can be synthesized from this compound, have been used to generate novel pyrimido[1,2-a]pyrimidines under microwave irradiation and solvent-free conditions. This method offers a convenient approach to constructing complex heterocyclic systems, which are significant in pharmaceutical research (Eynde, Hecq, Kataeva, & Kappe, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also suggested to be an inhibitor of CYP1A2 . These properties could impact the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . Direct contact with skin and eyes should be avoided, and good ventilation should be ensured during its handling .
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDILKVDGYVAARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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